N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine
CAS No.: 1353945-19-3
Cat. No.: VC8232342
Molecular Formula: C13H27N3
Molecular Weight: 225.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353945-19-3 |
|---|---|
| Molecular Formula | C13H27N3 |
| Molecular Weight | 225.37 g/mol |
| IUPAC Name | 4-N-(2-aminoethyl)-4-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,4-diamine |
| Standard InChI | InChI=1S/C13H27N3/c1-15(2)11-3-5-12(6-4-11)16(10-9-14)13-7-8-13/h11-13H,3-10,14H2,1-2H3 |
| Standard InChI Key | NLGHULVJSHLZHJ-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCC(CC1)N(CCN)C2CC2 |
| Canonical SMILES | CN(C)C1CCC(CC1)N(CCN)C2CC2 |
Introduction
Synthesis Pathways
The synthesis of N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine can be approached through multi-step organic reactions:
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Cyclohexane Functionalization:
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Cyclohexane can be functionalized at the 1,4 positions using halogenation followed by amination reactions.
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Introduction of Cyclopropyl and Dimethyl Groups:
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Cyclopropanation techniques (e.g., Simmons-Smith reaction) can introduce the cyclopropyl group.
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Dimethylation of amines can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
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Ethylamine Substitution:
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The ethylamino group can be introduced via alkylation reactions using ethylene diamine derivatives.
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Such synthetic routes often require precise control of reaction conditions to avoid over-substitution or side reactions.
Applications
While specific uses of this compound are not readily available, structurally similar compounds are often explored for:
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Pharmaceutical Research:
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Polyamines like this compound may exhibit biological activity, including antimicrobial or anticancer properties.
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Material Science:
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Amines are precursors in polymer synthesis and surface modification.
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Catalysis:
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Amines are frequently used as ligands in coordination chemistry for catalysis.
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Analytical Characterization
To confirm the structure and purity of N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To determine the chemical environment of protons and carbons in the molecule. |
| Mass Spectrometry | To confirm molecular weight and fragmentation pattern. |
| IR Spectroscopy | To identify functional groups (e.g., NH stretching). |
| X-ray Crystallography | To resolve the three-dimensional structure if crystalline forms are available. |
Safety Considerations
As with any organic amine compound, safety precautions should be observed:
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Toxicity: Amines can be irritants or toxic; appropriate handling is necessary.
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Flammability: Organic compounds with low molecular weight may be flammable.
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Storage: Store in a cool, dry place away from oxidizing agents.
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